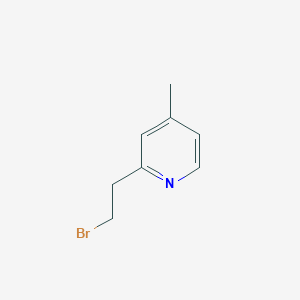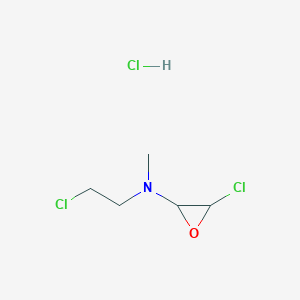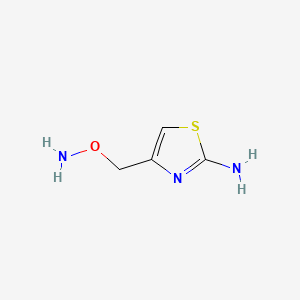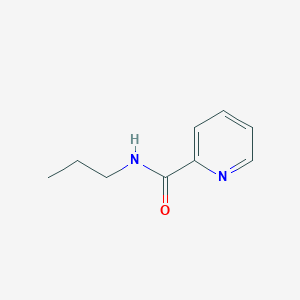
N-Propylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propylpicolinamide: is a chemical compound derived from picolinic acid It is an important intermediate in the synthesis of various biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Propylpicolinamide can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of picolinic acid with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity of the final product. Industrial methods may involve continuous flow reactors and advanced purification techniques to achieve large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: N-Propylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted picolinamides.
Applications De Recherche Scientifique
N-Propylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: this compound derivatives are explored for their potential use in drug development, particularly in cancer therapy.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-Propylpicolinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of fungal cells by disrupting their cell membrane integrity. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
5-Bromo-N-propylpicolinamide: This compound is structurally similar but contains a bromine atom, which can alter its chemical properties and biological activities.
4-(4-Aminophenoxy)-N-propylpicolinamide: Another derivative with potential biological activities, used in the synthesis of small molecule inhibitors.
Uniqueness: N-Propylpicolinamide is unique due to its specific structure and the versatility it offers in chemical synthesis. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
N-propylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-11-9(12)8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H,11,12) |
Clé InChI |
ZKMAXNQPYAWJKG-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)
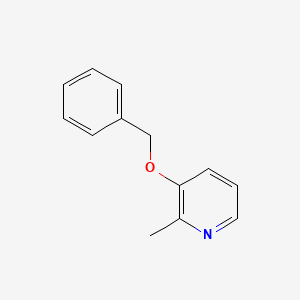


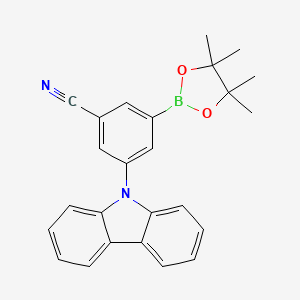
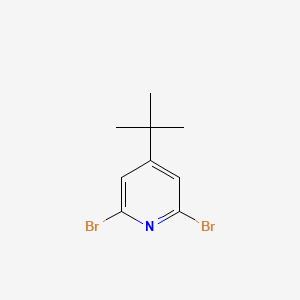
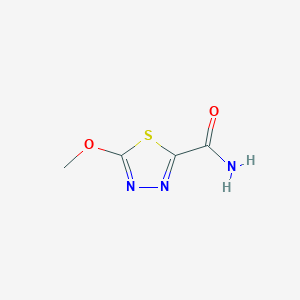
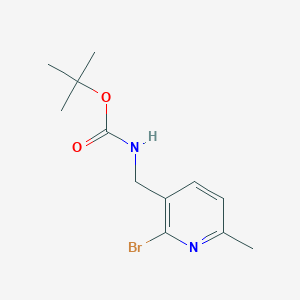

![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
